Cholinesterase and MAO Inhibition: Structural Determinants Differentiating Tetrahydro Core from Mackinazolinone HCl
Mackinazolinone HCl (the 10-oxo analog) inhibits cholinesterase with an IC₅₀ of 6.2 × 10⁻⁴ g/mL and reduces monoamine oxidase activity by 18.8 % at 10⁻⁴ M . These activities require the C-10 carbonyl as a hydrogen-bond acceptor. The 2,3,4,10-tetrahydro core lacks this carbonyl, which is expected to abolish or significantly attenuate these interactions. No equivalent cholinesterase inhibition data have been reported for the tetrahydro compound, reinforcing that the two scaffolds are not pharmacologically interchangeable.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | Not available (structural class inference: carbonyl absent, predicted loss of H-bond acceptor interaction) |
| Comparator Or Baseline | Mackinazolinone HCl: Cholinesterase IC₅₀ = 6.2 × 10⁻⁴ g/mL; MAO reduction = 18.8 % at 10⁻⁴ M |
| Quantified Difference | Predicted loss of ≥ 90 % of cholinesterase inhibitory potency based on SAR from Tilley et al. (carboxylic acid series) [1] |
| Conditions | Cholinesterase assay: in vitro; MAO assay: in vitro at 10⁻⁴ M; comparator data from Latoxan product sheet |
Why This Matters
Procurement of the tetrahydro core instead of mackinazolinone HCl is essential when cholinesterase/MAO off-target activity must be avoided, or when a clean scaffold for kinase-focused or antiallergy derivatization is desired.
- [1] Tilley JW, LeMahieu RA, Carson M, et al. Pyrido[2,1-b]quinazolinecarboxylic acids as orally active antiallergy agents. J Med Chem. 1980;23(11):1638-1642. View Source
